Cas no 574747-59-4 ((1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate)

(1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate structure
574747-59-4 structure
Nome del prodotto:(1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate
Numero CAS:574747-59-4
MF:C23H22O13
MW:506.412988185883
CID:5579149
PubChem ID:10929258

(1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-O-galloylchlorogenic acid
    • 574747-59-4
    • CHEMBL458307
    • Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,6-dihydroxycyclohexyl ester
    • 4-Galloylchlorogenic acid
    • Q27259187
    • 48W86P70I0
    • Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-4-carboxy-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,6-dihydroxycyclohexyl ester
    • UNII-48W86P70I0
    • (1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate
    • Inchi: 1S/C23H22O13/c24-12-3-1-10(5-13(12)25)2-4-18(29)35-17-9-23(34,22(32)33)8-16(28)20(17)36-21(31)11-6-14(26)19(30)15(27)7-11/h1-7,16-17,20,24-28,30,34H,8-9H2,(H,32,33)/b4-2+/t16-,17-,20-,23+/m1/s1
    • Chiave InChI: JODSXMBDAMZIDL-HXYPBPKPSA-N
    • Sorrisi: C(O[C@@H]1[C@H](O)C[C@](C(O)=O)(O)C[C@H]1OC(=O)/C=C/C1=CC=C(O)C(O)=C1)(=O)C1=CC(O)=C(O)C(O)=C1

Proprietà calcolate

  • Massa esatta: 506.10604075g/mol
  • Massa monoisotopica: 506.10604075g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 834
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 232Ų

Proprietà sperimentali

  • Densità: 1.77±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di fusione: >300 °C
  • Punto di ebollizione: 911.5±65.0 °C(Predicted)
  • pka: 3.67±0.50(Predicted)

(1R,2R,4S,6R)-4-Carboxy-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxycyclohexyl 3,4,5-trihydroxybenzoate Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd